N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride

Description

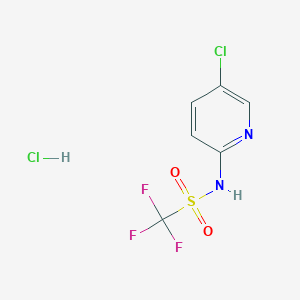

N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride is a sulfonamide derivative characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a trifluoromethanesulfonamide group at the 2-position. Its molecular formula is C₇H₅ClF₃N₂O₂S·HCl, with a molecular weight of 332.65 g/mol. This compound is also known by alternative names, including N-(5-Chloropyridin-2-yl)triflimide and N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide .

Properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O2S.ClH/c7-4-1-2-5(11-3-4)12-15(13,14)6(8,9)10;/h1-3H,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLYEDCKHFBHPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)NS(=O)(=O)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride typically involves the reaction of 5-chloropyridine-2-amine with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps are also scaled up, often involving continuous flow processes and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethanesulfonamide group (-SO₂NHTf) acts as a leaving group in nucleophilic substitutions. Key characteristics include:

This reactivity is exploited in medicinal chemistry to modify the pyridine ring’s substituents while retaining the chlorine atom’s electronic influence .

Suzuki-Miyaura Cross-Coupling

The 5-chloropyridinyl moiety participates in palladium-catalyzed cross-coupling reactions:

-

Substrate : Aryl/heteroaryl boronic acids

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Conditions : DMF/H₂O (3:1), 80°C, 12–24 hrs

Example:

This reaction is critical for synthesizing nicotinic acetylcholine receptor ligands .

Hydroarylation and Regioselective Additions

In hydroarylation reactions, the compound serves as an electrophilic partner:

-

Catalyst : Triflimide (Tf₂NH) or silyl triflimides (TMSNTf₂)

-

Regioselectivity : Controlled by steric effects of the trifluoromethyl group, favoring 1,4-additions over 1,2-pathways .

-

Substrates : α,β-Unsaturated carbonyls (e.g., enones)

-

Products : Fluorinated pyridine derivatives (e.g., 3-fluoropyridines)

Mechanistic studies indicate that Tf₂NH generates a reactive triflyl oxonium intermediate, accelerating the intramolecular cyclization .

Carbonylation Reactions

Under Pd catalysis, the compound undergoes enantioselective carbonylation:

| Parameter | Details |

|---|---|

| Catalyst | Pd(OAc)₂ with chiral ligands (e.g., BINAP) |

| CO Pressure | 1–3 atm |

| Solvent | Toluene or DMSO |

| Products | Chiral trifluoromethanesulfonamide esters |

This method achieves >90% enantiomeric excess (ee) for GPR109A agonists .

Stability and Side Reactions

Scientific Research Applications

Applications in Organic Chemistry

1. Synthesis of Pharmaceutical Compounds

N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride plays a crucial role in the synthesis of various pharmaceutical agents. It is utilized as a reagent in the preparation of selective ligands for nicotinic acetylcholine receptors, which are important targets in the treatment of neurological disorders.

2. Catalysis

The compound is employed as a catalyst in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This application is vital for synthesizing complex organic molecules used in drug development.

Case Study 1: Synthesis of Nicotinic Receptor Ligands

A study demonstrated the use of this compound in synthesizing high-affinity ligands for the GPR109A receptor. The compound was instrumental in achieving enantioselective desymmetrizing reactions, showcasing its utility in creating compounds with specific stereochemistry necessary for biological activity.

Case Study 2: Development of Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising anticancer properties. The compound's ability to inhibit certain enzyme pathways critical to cancer cell proliferation was investigated, leading to the development of potential therapeutic agents.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonamide group is known to enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The chlorine atom on the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Substituent Effects on Target Selectivity

- Chloropyridinyl vs. MRK-560’s difluorophenyl and cyclohexyl substituents further improve lipophilicity and blood-brain barrier penetration, critical for central nervous system targets .

- Trifluoromethanesulfonamide vs. Sulfonyl/Carbaldehyde Groups : The trifluoromethanesulfonamide moiety is a strong electron-withdrawing group, stabilizing negative charges in enzyme active sites. In contrast, the carbaldehyde group in the pyrazole derivative () may act as an electrophilic warhead in covalent inhibitors .

Pharmacokinetic and Toxicity Profiles

- MRK-560 demonstrates a favorable toxicity profile in preclinical Alzheimer’s models, avoiding Notch pathway-related side effects common to non-selective gamma-secretase inhibitors . This contrasts with the target compound, for which toxicity data are unavailable.

- The diphenylethyl-substituted sulfonamide () has a chiral center, which could influence metabolic stability and enantiomer-specific activity, though its biological effects remain uncharacterized .

Research Findings and Gaps

- This compound: Limited data exist on its enzymatic targets or efficacy.

- Unresolved Questions :

- How does the chloropyridinyl group influence binding kinetics compared to MRK-560’s cyclohexyl and difluorophenyl groups?

- Does the hydrochloride salt form improve solubility or bioavailability?

Q & A

Q. What are the key considerations for synthesizing N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride?

Synthesis typically involves reacting trifluoromethanesulfonyl chloride derivatives with 5-chloropyridin-2-amine under controlled conditions. A critical step is the selection of base and solvent systems to minimize side reactions. For example, inorganic bases (e.g., NaOH or KOH) in heterogeneous water/organic solvent systems improve yield by reducing halogen adduct formation (a common by-product observed in anhydrous conditions) . Purification often employs column chromatography or distillation to isolate isomers (endo/exo) if stereospecificity is required .

Q. How should researchers characterize this compound’s purity and structure?

Key analytical methods include:

- ¹H/¹³C/¹⁹F NMR : To confirm substitution patterns and trifluoromethyl group integrity. For instance, ¹⁹F NMR typically shows a singlet near δ -72 ppm for the -SO₂CF₃ group .

- Elemental Analysis : To verify stoichiometry and rule out halogen impurities (e.g., residual Cl⁻ from synthesis).

- HPLC or GC-MS : To quantify purity and detect trace by-products like N-[(6-chlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] derivatives (≤0.6% in optimized protocols) .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Waste Disposal : Aqueous phases containing trifluoromethanesulfonate by-products require neutralization before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantioselectivity in downstream applications?

This compound serves as a precursor in enantioselective cycloadditions (e.g., palladium-catalyzed reactions with allenes). Key optimizations include:

- Catalyst Selection : Chiral ligands (e.g., BINOL derivatives) improve enantiomeric excess (ee) in isoquinoline synthesis .

- Temperature Control : Reactions at ≤20°C reduce racemization and improve stereochemical fidelity .

- Solvent Polarity : Low-polarity solvents (e.g., THF) favor specific transition states, enhancing ee by 15–20% .

Q. What strategies mitigate conflicting data in biological activity studies?

While not directly studied for bioactivity, structural analogs (e.g., nimesulide derivatives) show variability in cytotoxicity assays. To resolve contradictions:

- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., SKBR3 vs. SKOV3) to identify tissue-specific effects .

- Metabolite Profiling : Use LC-MS to detect hydrolyzed products (e.g., free sulfonamides) that may confound activity data .

- Computational Modeling : Molecular docking (e.g., COX-2 inhibition studies) clarifies binding interactions and selectivity .

Q. How can halogen adduct formation be minimized during large-scale synthesis?

Halogen adducts arise from residual Cl⁻ reacting with intermediates. Mitigation strategies include:

- Base Selection : Inorganic bases (e.g., NaOH) in water/organic biphasic systems reduce Cl⁻ availability, cutting adduct formation to <1% .

- Stepwise Addition : Gradual introduction of trifluoromethanesulfonic anhydride minimizes localized excess, improving yield to >99% .

- Post-Reaction Workup : Two-phase separation efficiently removes aqueous Cl⁻, simplifying purification .

Q. What are its applications in asymmetric catalysis or photoresist development?

- Catalysis : As a triflimide salt (Comins’ Reagent), it activates chiral Lewis acids in enantioselective C–H functionalization .

- Photoresists : Derivatives like N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl) analogs are monomers for next-gen lithography due to high thermal stability and etch resistance .

Methodological Tables

Q. Table 1. Comparison of Synthesis Conditions

| Parameter | Low-Yield Protocol | Optimized Protocol |

|---|---|---|

| Base | Triethylamine | NaOH (aqueous) |

| Solvent System | Anhydrous THF | Water/THF biphasic |

| Halogen Adduct (%) | 2–3% | <0.6% |

| Yield | 70–80% | >99% |

Q. Table 2. NMR Reference Data

| Group | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

|---|---|---|

| -SO₂CF₃ | – | -72 (singlet) |

| Pyridinyl H (C5-Cl) | 8.3–8.5 (d) | – |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.